molecular formula C11H16ClN B3230274 (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride CAS No. 129766-97-8

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride

Cat. No.: B3230274
CAS No.: 129766-97-8
M. Wt: 197.7 g/mol
InChI Key: LVIMTGPZXFBRPA-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride (CAS: 129766-97-8) is a bicyclic amine derivative with a molecular formula of C11H16ClN and a molecular weight of 197.704 g/mol . Its structure comprises a 2,3-dihydro-1H-indene core substituted with a methyl group at the 2-position and a methanamine group, which is protonated as a hydrochloride salt. The compound’s SMILES notation is Cl.CC1(CN)Cc2ccccc2C1, and its InChIKey is JOLKQWPKJFRPOU-UHFFFAOYSA-N .

This compound is described as a structural analog of amphetamine, sharing a bicyclic framework that may influence its interactions with central nervous system (CNS) targets . It is primarily used in research settings, with a purity of 98.19%, and is stored at -20°C to maintain stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,3-dihydroinden-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(8-12)6-9-4-2-3-5-10(9)7-11;/h2-5H,6-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIMTGPZXFBRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding ketones or aldehydes. One common method involves the reduction of 2-methyl-2,3-dihydro-1H-inden-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes or ketones

  • Reduction: Amines or alcohols

  • Substitution: Substituted derivatives of the original compound

Scientific Research Applications

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.

  • Medicine: Investigated for its potential therapeutic properties, such as its use in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Significance and Gaps

  • The target compound’s structural uniqueness positions it as a candidate for exploring novel CNS modulators. However, comparative data on receptor affinity, toxicity, and metabolic stability are lacking.
  • Synthetic challenges : Lower yields (~45%) in related compounds highlight the need for optimized protocols.

Q & A

Q. What are the optimal synthetic routes for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized from indene derivatives via catalytic hydrogenation or reductive amination. Palladium on carbon (Pd/C) under controlled hydrogen pressure (3–5 atm) and temperatures (60–80°C) is commonly used. Yield optimization requires precise control of solvent polarity (e.g., ethanol or methanol) and reaction time (12–24 hrs). Impurities often arise from incomplete reduction or side reactions; purification via recrystallization or HPLC is recommended .

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography (using SHELX programs for refinement) and NMR spectroscopy are critical. Key spectral markers include:

  • ¹H NMR : δ 1.2–1.4 ppm (methyl group), δ 2.5–3.0 ppm (dihydroindene protons), and δ 7.1–7.3 ppm (aromatic protons).
  • XRD : Crystallographic data (e.g., unit cell parameters) should align with reported values (e.g., C10H14ClN, space group P2₁/c) .

Q. What are the stability profiles of this compound under standard laboratory conditions?

The hydrochloride salt is hygroscopic and should be stored in anhydrous environments (<25°C, desiccated). Stability studies show degradation occurs at >40°C or in acidic media (pH <3), forming indene byproducts. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its potential pharmacological activity, given structural similarities to CNS-active compounds?

In vitro assays targeting neurotransmitter receptors (e.g., dopamine, serotonin) are prioritized. Use competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperidone for dopamine D₂ receptors). Dose-response curves (1 nM–100 µM) and metabolite profiling (via LC-MS) are essential to distinguish parent compound effects from active metabolites .

Q. What computational methods are suitable for predicting metabolic pathways or binding affinities?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like monoamine transporters. For metabolism, employ in silico tools (e.g., SwissADME) to predict cytochrome P450-mediated transformations. Validate with hepatic microsome assays .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Contradictions often stem from assay variability (e.g., cell line specificity, concentration ranges). Reproducibility requires:

  • Standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Multi-parametric analysis (e.g., ROS generation, apoptosis markers for anticancer activity). Cross-validate findings with structural analogs (e.g., halogenated indene derivatives) .

Q. What advanced techniques are recommended for studying its crystal structure and polymorphism?

High-resolution XRD (λ = 0.7107 Å, Mo-Kα radiation) coupled with thermal analysis (DSC/TGA) identifies polymorphs. SHELXL refinement can resolve disorder in the dihydroindene ring. Pair with Hirshfeld surface analysis to map intermolecular interactions (e.g., NH⋯Cl hydrogen bonds) .

Methodological Considerations Table

AspectTechniqueKey Parameters
Synthesis Catalytic hydrogenationPd/C, H₂ 3–5 atm, 60–80°C
Purification Recrystallization (ethanol/water)Purity >98% (HPLC, λ = 254 nm)
Structural Analysis XRD (SHELX refinement)R-factor <0.05, space group P2₁/c
Biological Assays Radioligand binding (D₂ receptors)IC₅₀ determination via nonlinear regression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride
Reactant of Route 2
(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride

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